N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to designing drug-like molecules .
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide involves several steps. One common method is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method uses dimethyl formamide as a solvent and is carried out under relatively mild reaction conditions . The synthesized compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in the treatment of chronic lymphocytic leukemia and other diseases . In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This leads to degenerative alterations in the cells, which can result in various biological effects .
Comparison with Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-(1H-1,3-benzothiazol-2-yl)-arylamides . These compounds share a similar benzimidazole or benzothiazole nucleus but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNIFLSDLQFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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